molecular formula C8H18N2 B1337550 1-Propyl-1,4-diazepane CAS No. 3619-74-7

1-Propyl-1,4-diazepane

Cat. No. B1337550
CAS RN: 3619-74-7
M. Wt: 142.24 g/mol
InChI Key: GXRSWAZGYHZTSQ-UHFFFAOYSA-N
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Description

1-Propyl-1,4-diazepane is a chemical compound with the empirical formula C8H18N2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It is a solid form .


Synthesis Analysis

The synthesis of 1,4-diazepane derivatives has been a subject of interest for many researchers . Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines . The Mitsunobu reaction, which involves the conversion of activated primary or secondary alcohols into a variety of functional groups, is also used .


Molecular Structure Analysis

The molecular weight of 1-Propyl-1,4-diazepane is 142.24 . The SMILES string for this compound is CCCN1CCCNCC1 .


Chemical Reactions Analysis

1,4-Diazepines, including 1-Propyl-1,4-diazepane, are associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .


Physical And Chemical Properties Analysis

1-Propyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 142.24 .

Scientific Research Applications

  • Scientific Field: Biocatalysis
  • Application Summary: 1-Propyl-1,4-diazepane has been used in the synthesis of chiral 1,4-diazepanes through an enzymatic intramolecular asymmetric reductive amination . This method is significant as chiral 1,4-diazepanes are important structural units with diverse biological properties and pharmaceutical importance .
  • Methods of Application: The method involves the use of enantiocomplementary Imine Reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole . The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified, which exhibited a 61-fold increase in the catalytic efficiency relative to that of the wild-type enzyme .
  • Results or Outcomes: The method resulted in the synthesis of a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

Future Directions

Given the significant biological activities of 1,4-diazepines, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, these compounds could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

1-propyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRSWAZGYHZTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482919
Record name 1-propyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1,4-diazepane

CAS RN

3619-74-7
Record name 1-propyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wu, J **, Y Li, Z Li, Y Zhang, JF Wang… - Journal of Medicinal …, 2023 - ACS Publications
Recently, there has been increasing evidence indicating that the CC chemokine receptor 8 (CCR8) plays an important role in mediating the recruitment and immunosuppressive …
Number of citations: 3 pubs.acs.org

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